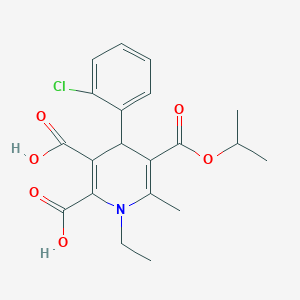
4-(2-Chlorophenyl)-1-ethyl-5-(isopropoxycarbonyl)-6-methyl-1,4-dihydropyridine-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chlorophenyl)-1-ethyl-5-(isopropoxycarbonyl)-6-methyl-1,4-dihydropyridine-2,3-dicarboxylic acid is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and an isopropoxycarbonyl group attached to a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-1-ethyl-5-(isopropoxycarbonyl)-6-methyl-1,4-dihydropyridine-2,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific steps are as follows:
Condensation Reaction: The starting materials, such as 2-chlorobenzaldehyde, ethyl acetoacetate, and isopropyl acetoacetate, are mixed with ammonia in ethanol.
Cyclization: The mixture is heated under reflux conditions to promote cyclization, forming the dihydropyridine ring.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form pyridine derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the dihydropyridine ring to a tetrahydropyridine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine: The dihydropyridine class of compounds is known for its pharmacological properties, particularly as calcium channel blockers. This compound may be investigated for potential therapeutic applications in cardiovascular diseases.
Industry: In the industrial sector, it can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(2-Chlorophenyl)-1-ethyl-5-(isopropoxycarbonyl)-6-methyl-1,4-dihydropyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as calcium channels in biological systems. The compound binds to the channels, modulating their activity and affecting calcium ion flow, which is crucial in various physiological processes.
Comparación Con Compuestos Similares
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A widely used dihydropyridine derivative for cardiovascular diseases.
Nicardipine: Similar in structure and function, used for its vasodilatory effects.
Uniqueness: 4-(2-Chlorophenyl)-1-ethyl-5-(isopropoxycarbonyl)-6-methyl-1,4-dihydropyridine-2,3-dicarboxylic acid stands out due to its specific substituents, which may confer unique pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C20H22ClNO6 |
|---|---|
Peso molecular |
407.8 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C20H22ClNO6/c1-5-22-11(4)14(20(27)28-10(2)3)15(12-8-6-7-9-13(12)21)16(18(23)24)17(22)19(25)26/h6-10,15H,5H2,1-4H3,(H,23,24)(H,25,26) |
Clave InChI |
OIDMNXKQVHXWLV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(C(=C1C(=O)O)C(=O)O)C2=CC=CC=C2Cl)C(=O)OC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



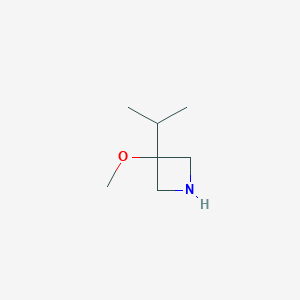
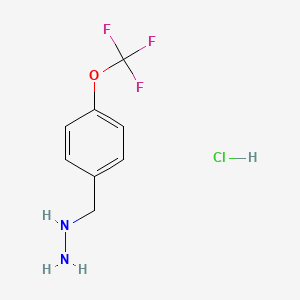
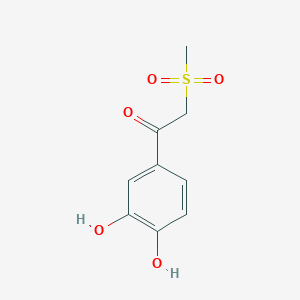
![N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818030.png)
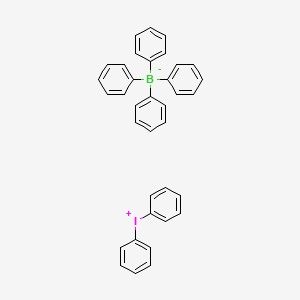
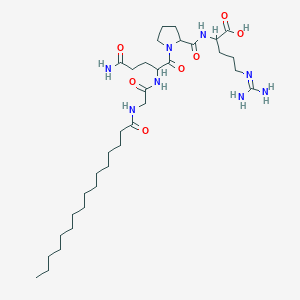

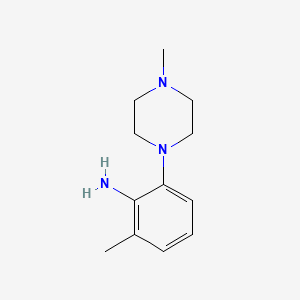
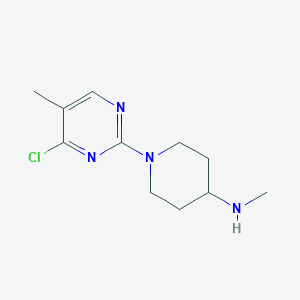
![2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12818060.png)
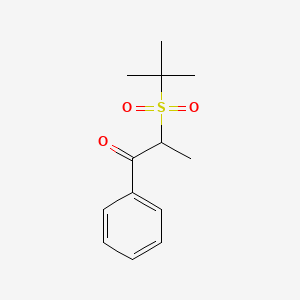
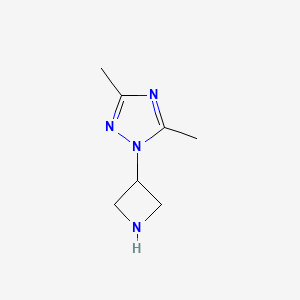
![[(4E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B12818087.png)
